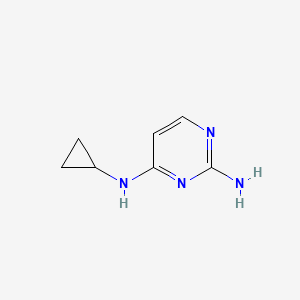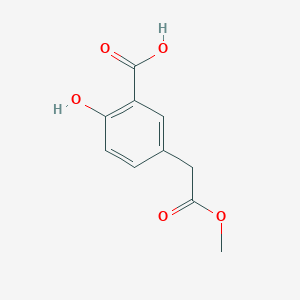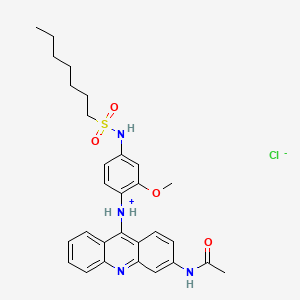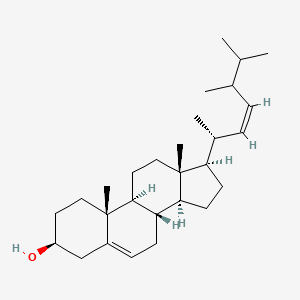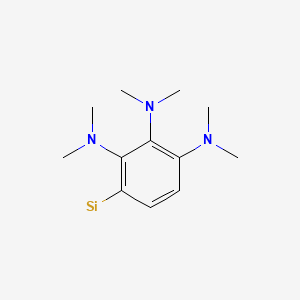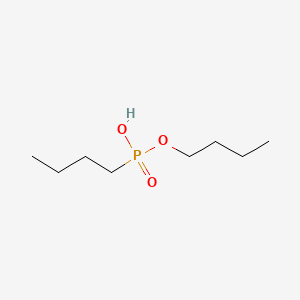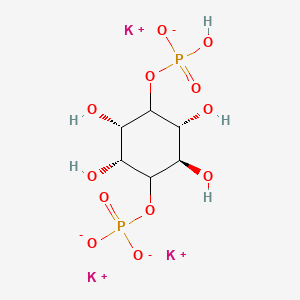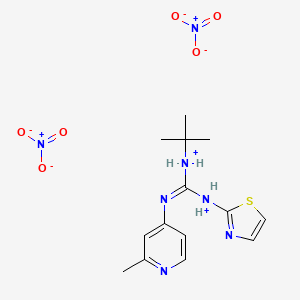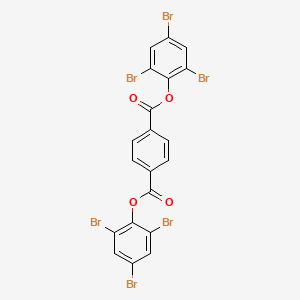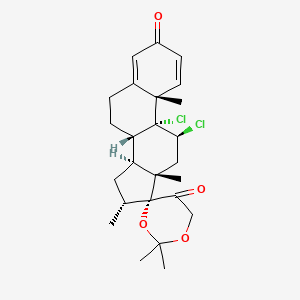
2-O-beta-D-Glucopyranosyl-beta-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Obeta-D-glucopyranosyl-beta-D-glucopyranose can be achieved through enzymatic methods. One common approach involves the use of beta-glucosidase enzymes to catalyze the formation of the disaccharide from glucose in non-aqueous reaction systems, such as organic solvents and ionic liquids . The reaction conditions typically include a temperature of 30°C and specific concentrations of glucose and enzyme.
Industrial Production Methods
Industrial production of 2-Obeta-D-glucopyranosyl-beta-D-glucopyranose often involves fermentation processes using yeast strains that naturally produce sophorolipids. These processes are optimized to maximize the yield of the disaccharide component, which is then extracted and purified for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Obeta-D-glucopyranosyl-beta-D-glucopyranose undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Obeta-D-glucopyranosyl-beta-D-glucopyranose can yield glucuronic acid derivatives, while reduction can regenerate the original disaccharide structure.
Wissenschaftliche Forschungsanwendungen
2-Obeta-D-glucopyranosyl-beta-D-glucopyranose has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying carbohydrate chemistry and glycosidic bond formation.
Biology: It serves as an inducer of cellulase gene expression in Trichoderma reesei fermentation studies.
Industry: Due to its biosurfactant properties, it is used in the formulation of environmentally friendly cleaning products and personal care items.
Wirkmechanismus
The mechanism by which 2-Obeta-D-glucopyranosyl-beta-D-glucopyranose exerts its effects is primarily through its role as a component of sophorolipids. These glycolipids interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects. Additionally, sophorolipids can induce the expression of specific genes, such as cellulase genes in fungi, by acting as signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octyl beta-D-glucopyranoside: A non-ionic detergent used for solubilizing membrane proteins.
Dodecyl beta-D-maltoside: Another non-ionic detergent with similar applications in protein research.
Uniqueness
2-Obeta-D-glucopyranosyl-beta-D-glucopyranose is unique due to its dual role as a biosurfactant and a gene expression inducer. Unlike other similar compounds, it is naturally produced by yeast and has a broader range of biological activities, including antimicrobial and anticancer properties .
Eigenschaften
CAS-Nummer |
26887-94-5 |
|---|---|
Molekularformel |
C12H22O11 |
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1 |
InChI-Schlüssel |
HIWPGCMGAMJNRG-BTLHAWITSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


